REACTION_CXSMILES
|
[Cl:1][C:2]1[N:6]2[N:7]=[C:8](Cl)[CH:9]=[CH:10][C:5]2=[N:4][N:3]=1.[NH3:12]>O1CCOCC1>[Cl:1][C:2]1[N:6]2[N:7]=[C:8]([NH2:12])[CH:9]=[CH:10][C:5]2=[N:4][N:3]=1
|
Name
|
|
Quantity
|
190 mg
|
Type
|
reactant
|
Smiles
|
ClC1=NN=C2N1N=C(C=C2)Cl
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
in a sealed tube, is heated at between 70° C. and 90° C. for 3 h
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
The precipitate formed
|
Type
|
FILTRATION
|
Details
|
is filtered off
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NN=C2N1N=C(C=C2)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 156.4 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |